molecular formula C27H40O6 B8117101 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24-->20 lactone

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24-->20 lactone

Cat. No.: B8117101
M. Wt: 460.6 g/mol
InChI Key: SRCUJKNQZOLYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone is a naturally occurring triterpenoid compound. It is isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving lanostane derivatives. The synthetic route typically involves hydroxylation and oxidation reactions to introduce the hydroxy and oxo groups at specific positions on the lanostane skeleton .

Industrial Production Methods: Industrial production of 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone primarily relies on extraction from Ganoderma lucidum. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxy and oxo derivatives, each with distinct biological activities .

Scientific Research Applications

3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3beta,7beta,15beta-Trihydroxy-11-oxo-lanosta-8-en-24–>20 lactone stands out due to its unique combination of hydroxy and oxo groups, which contribute to its diverse biological activities. Its ability to modulate multiple biological pathways makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

5-methyl-5-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-19,28,30-31H,7-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCUJKNQZOLYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(CC4C5(CCC(=O)O5)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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